molecular formula C10H11Cl2NO B5087748 N-(2,4-dichlorobenzyl)propanamide

N-(2,4-dichlorobenzyl)propanamide

Cat. No.: B5087748
M. Wt: 232.10 g/mol
InChI Key: IYYPODGBDDYLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorobenzyl)propanamide, also known as DCB or Dichlobenil, is a chemical compound that belongs to the family of amides. It is widely used in the agricultural industry as a herbicide, mainly for the control of broadleaf weeds and grasses. DCB is also used in the pharmaceutical industry as a potential drug candidate due to its unique chemical structure and biological properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and metabolism. This compound has been shown to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in the glycolysis pathway. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of various signaling pathways involved in cell metabolism and survival. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorobenzyl)propanamide has several advantages for use in laboratory experiments, including its low toxicity and high solubility in water and organic solvents. This compound is also relatively stable and does not degrade easily under normal laboratory conditions. However, this compound has some limitations, including its potential for non-specific binding to proteins and other biomolecules, which can affect the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(2,4-dichlorobenzyl)propanamide, including the development of novel this compound derivatives with improved therapeutic properties, the identification of new targets and pathways for this compound action, and the investigation of this compound's potential as a diagnostic tool for various diseases. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use and to evaluate its long-term safety and efficacy in human clinical trials.

Synthesis Methods

N-(2,4-dichlorobenzyl)propanamide can be synthesized through various methods, including the reaction of 2,4-dichlorobenzyl chloride with propanamide in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2,4-dichlorobenzyl alcohol with propanoyl chloride in the presence of a base. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-(2,4-dichlorobenzyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are associated with the development of the disease. This compound has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-2-10(14)13-6-7-3-4-8(11)5-9(7)12/h3-5H,2,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYPODGBDDYLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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